Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)-
Overview
Description
Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)- is an organic compound characterized by a benzene ring substituted with a methoxymethyl group and a propenyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)- typically involves the alkylation of benzene derivatives. One common method is the reaction of benzene with methoxymethyl chloride and propenyloxy chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts can be employed to facilitate the reaction. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
Types of Reactions:
Oxidation: Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)- can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions often lead to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C), leading to the formation of corresponding alcohols.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles such as halogens (Cl₂, Br₂) or nitronium ions (NO₂⁺).
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: H₂, Pd/C, NaBH₄
Substitution: Cl₂, Br₂, NO₂⁺
Major Products:
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Halogenated benzenes, nitrobenzenes
Scientific Research Applications
Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)- depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The methoxymethyl and propenyloxy groups can influence the compound’s reactivity and binding affinity, affecting its overall activity.
Comparison with Similar Compounds
- Benzene, 1-(methoxymethyl)-2-(2-propynyloxy)-
- Benzene, 1-(ethoxymethyl)-2-(2-propenyloxy)-
- Benzene, 1-(methoxymethyl)-2-(2-butenyloxy)-
Comparison: Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)- is unique due to the presence of both methoxymethyl and propenyloxy groups, which confer distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications.
Properties
IUPAC Name |
1-(methoxymethyl)-2-prop-2-enoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-8-13-11-7-5-4-6-10(11)9-12-2/h3-7H,1,8-9H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFZFBCCQWMQOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30763358 | |
Record name | 1-(Methoxymethyl)-2-[(prop-2-en-1-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30763358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110731-13-0 | |
Record name | 1-(Methoxymethyl)-2-[(prop-2-en-1-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30763358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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